molecular formula C13H27NO B3189724 Tridecanamide CAS No. 34778-57-9

Tridecanamide

Cat. No. B3189724
CAS RN: 34778-57-9
M. Wt: 213.36 g/mol
InChI Key: RSSGSPAYFRXVKG-UHFFFAOYSA-N
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Description

Tridecanamide is a fatty amide . It has a molecular formula of C13H27NO and a molecular weight of 213.36 . It is also known by its Chemical Abstracts Service (CAS) number 34778-57-9 .


Synthesis Analysis

While specific synthesis methods for Tridecanamide were not found in the search results, the synthesis of amines, which are related to amides, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide .


Molecular Structure Analysis

Tridecanamide has a simple linear structure with a carbonyl group (=O) and an amine group (-NH2) at one end of a long carbon chain . It has 15 heavy atoms, no rings or aromatic rings, 11 rotatable bonds, a Van der Waals molecular volume of 250.61, a topological polar surface area of 43.09, 1 hydrogen bond donor, and 1 hydrogen bond acceptor .


Physical And Chemical Properties Analysis

Tridecanamide has a boiling point of 349.8±10.0 °C and a density of 0.874±0.06 g/cm3 . Its pKa value is predicted to be 16.61±0.40 .

Scientific Research Applications

Protein Separation and Analysis

Tridecanamide is used in Tricine–SDS-PAGE, a preferred electrophoretic system for the separation of proteins, especially those smaller than 30 kDa. This method is crucial for hydrophobic proteins and for applications like doubled SDS-PAGE (dSDS-PAGE) and resolution after blue-native and clear-native PAGE. The protocol includes efficient methods for staining and electroblotting, increasing its versatility (Schägger, 2006).

Cholesterol Metabolism Studies

Tritium-labeled compounds, which include tridecanamide derivatives, have been utilized to study cholesterol metabolism in animals. This approach is significant for understanding cholesterol turnover in aortic tissues, especially in experimental models of atherosclerosis (Biggs & Kritchevsky, 1951).

Environmental Impact Assessment

Studies involving tridecanamide derivatives have also been conducted to understand the environmental impact of chemicals like triclosan. These studies focus on the photodegradation of triclosan in water and wastewater, examining by-products such as dibenzodichlorodioxin and their environmental persistence (Mezcúa et al., 2004).

Virus Inactivation Studies

Tridecanamide compounds are used in research on inactivating viruses like SARS-CoV-2 for safe handling in lower-containment laboratories. This research is pivotal for facilitating safe and effective handling of infectious samples (Patterson et al., 2020).

Agricultural Growth Regulation

Compounds related to tridecanamide have been investigated for their role in regulating plant growth, like triacontanol, synthesized by plants and found in most biological materials. These studies explore how such compounds influence crop yields and physiological processes (Ries & Stutte, 1985).

properties

IUPAC Name

tridecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSGSPAYFRXVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317540
Record name Tridecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecanamide

CAS RN

34778-57-9
Record name Tridecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34778-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
JD Turner, EC Lingafelter - Acta Crystallographica, 1955 - scripts.iucr.org
… The crystals of hendecanamide and tridecanamide were taken directly from the samples furnished by Prof. Cason, the former being in the form of fine needles and the latter, tablets. …
Number of citations: 52 scripts.iucr.org
A Vasudevan - 1990 - elibrary.ru
The treatment of various long-chain carboxamides (tridecanamide, tetradecamamide, pentadecanamide, hexadecanamide, heptadecanamide, octadecanamide, and docosanamide) …
Number of citations: 0 elibrary.ru
EK Farrell, Y Chen, M Barazanji, KA Jeffries… - Journal of Lipid …, 2012 - ASBMB
… Higher amounts of primary amides were found in SCP cells, and the conversion of N-tridecanoylethanolamine to tridecanamide was observed in the two cell lines. The data reported …
Number of citations: 46 www.jlr.org
NA Eltahawy, AK Ibrahim, MM Radwan… - Bioorganic & Medicinal …, 2015 - Elsevier
… of the Red Sea soft coral Sarcophyton auritum led to the isolation and structure elucidation of a new ceramide N-((2S,3R,4E,6E)-1,3-dihydroxyhenicosa-4,6-dien-2-yl)tridecanamide (1). …
Number of citations: 32 www.sciencedirect.com
EE Eltamany, AK Ibrahim, MM Radwan… - Medicinal Chemistry …, 2015 - Springer
Extracts of Egyptian marine organisms from the Red Sea were screened for their anticancer activity using sulforhodamine B assay. The extract of the Red Sea sponge Spheciospongia …
Number of citations: 16 link.springer.com
J Cason, WR Winans - The Journal of Organic Chemistry, 1950 - ACS Publications
… with tridecanamide in Figure 8 also has a eutectic near 95%. Thus, in these instances, stereoisomerism introduces no serious additional complexity. In one instance, 10-…
Number of citations: 15 pubs.acs.org
NO BRACE, GJ Mantell - The Journal of Organic Chemistry, 1961 - ACS Publications
… N ,N '-Methyienebis tridecanamide. A mixture of 1.0 g. of tridecanamide, 10 cc. of 37% aqueous formaldehyde solution, and 1.0 cc. of coned, hydrochloric acid was heated at 68-70 for 1 …
Number of citations: 26 pubs.acs.org
EE Eltamany, MM Radwan, AK Ibrahim… - Planta …, 2014 - thieme-connect.com
Several extracts of Egyptian marine organisms from the Red Sea were screened for their anticancer activity using Sulpho-Rhodamine-B (SRB) assay. The results indicated that the …
Number of citations: 7 www.thieme-connect.com
K Machida, S Kojima, T Uno - Spectrochimica Acta Part A: Molecular …, 1972 - Elsevier
… Undecanamide and tridecanamide were obtained by the partial hydrolysis of the corresponding nitriles, which were prepared from alkyl bromides and potassium cyanide [S]. The …
Number of citations: 24 www.sciencedirect.com
SK Han, YH Park, CK Kim - International journal of pharmaceutics, 1995 - Elsevier
Novel eight N-adamantyl n-alkanamides were synthesized by amide condensation reaction between amantadine and n-alkanoic acid(C 7 -C 13 ). Their enhancing activity on the …
Number of citations: 6 www.sciencedirect.com

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